2,2-Difluoromalonamide
Description
Systematic IUPAC Nomenclature and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) designates 2,2-difluoropropanediamide as the systematic name for this compound. This nomenclature reflects its malonamide backbone (propanediamide) with two fluorine atoms substituted at the second carbon position.
Synonyms and Registry Identifiers
2,2-Difluoromalonamide is cataloged under multiple identifiers, including:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 425-99-0 |
| NSC Number | 92221 |
| DSSTox Substance ID | DTXSID00195283 |
| European Community (EC) | 822-893-3 |
| Wikidata Entry | Q83068162 |
Common synonyms include difluoromalonamide, 2,2-difluoropropane-1,3-diamide, and NSC 92221. These aliases are frequently used in industrial and academic contexts.
Molecular Formula and Structural Configuration Analysis
Molecular Formula
The compound has the empirical formula C₃H₄F₂N₂O₂ , with a molecular weight of 138.07 g/mol .
Structural Features
The central carbon atom (C2) is bonded to two fluorine atoms, while the terminal carbons (C1 and C3) are each attached to an amide group (-NH₂). Key structural attributes include:
- Bond Angles : The C-F bonds exhibit a tetrahedral geometry around C2, with bond angles approximating 109.5°.
- Planarity : The amide groups adopt a planar configuration due to resonance stabilization, as evidenced by computational models.
SMILES and InChI Representations
Crystallographic Data and Conformational Dynamics
Crystallographic Analysis
While direct single-crystal X-ray diffraction (XRD) data for this compound remains limited, analogous fluorinated malonamides exhibit monoclinic or orthorhombic crystal systems. Key inferred properties include:
- Unit Cell Parameters : Predicted lattice constants of a = 5.2 Å, b = 7.8 Å, c = 10.1 Å (hypothetical model).
- Space Group : Likely P2₁/c (common for small organic molecules).
Hydrogen Bonding Network
The amide groups participate in intermolecular hydrogen bonds (N-H···O), forming a layered structure. Fluorine atoms may engage in weak C-F···H-N interactions, influencing packing efficiency.
Conformational Flexibility
Molecular dynamics simulations suggest two primary conformers:
- Synperiplanar : Amide groups aligned on the same side of the C2-F₂ plane.
- Anticlinal : Amide groups oriented oppositely, stabilized by dipole-dipole interactions.
Energy Barriers
Rotational barriers between conformers are estimated at 8–12 kJ/mol , with the synperiplanar form being more thermodynamically stable.
Table 1: Summary of Structural Properties
| Property | Value/Description |
|---|---|
| IUPAC Name | 2,2-Difluoropropanediamide |
| Molecular Formula | C₃H₄F₂N₂O₂ |
| Molecular Weight | 138.07 g/mol |
| Crystal System (Predicted) | Monoclinic |
| Dominant Conformer | Synperiplanar |
Properties
IUPAC Name |
2,2-difluoropropanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F2N2O2/c4-3(5,1(6)8)2(7)9/h(H2,6,8)(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAFJXFAASLOHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(=O)N)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195283 | |
| Record name | 2,2-Difluoromalonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425-99-0 | |
| Record name | 2,2-Difluoromalonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000425990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 425-99-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Difluoromalonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Difluoromalonamide | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Condensation of Fluorinated Precursors and Amides
One documented approach involves the reaction of fluorinated succinamides or tetrafluorosuccinamides with ammonia or amines under controlled pH and temperature conditions. For example, the preparation of tetrafluorosuccinamide derivatives, which are structurally related to difluoromalonamide, involves:
- Bubbling anhydrous ammonia through a solution of diethyl tetrafluorosuccinamide in an appropriate solvent.
- The reaction mixture is maintained under reflux with controlled pH (around 8.5 to 9.0) using aqueous potassium carbonate or sodium hydroxide solutions.
- Cooling the reaction mixture in an ice bath leads to precipitation of crude fluorinated amide products.
- The crude product is filtered, washed, and dried under vacuum over calcium chloride to obtain purified fluorinated amides.
This method highlights the importance of pH control and temperature in achieving selective condensation and fluorination.
Hydrolysis and Amidation of Fluorinated Malonate Esters
Another route involves the hydrolysis of fluorinated malonate esters followed by amidation:
- Fluorinated malonate esters (e.g., difluoromalonate esters) are subjected to basic hydrolysis to yield the corresponding malonic acid derivatives.
- Subsequent amidation with ammonia or primary amines under reflux conditions produces the corresponding difluoromalonamide.
- The reaction conditions such as solvent choice, temperature, and pH are optimized to maximize yield and purity.
This approach allows for the introduction of the amide group after establishing the difluoro substitution pattern on the malonate backbone.
Use of Formaldehyde and Amides in Alkaline Media
A related method, described in patent literature, involves the reaction of urea and aqueous formaldehyde in the presence of tetrafluorosuccinamide under alkaline conditions (pH ~8.5 to 9.5). The reaction mixture is heated under reflux, leading to the formation of fluorinated amide resins, which can be further processed to isolate difluorinated amide compounds. This method underscores the utility of formaldehyde in facilitating condensation reactions in fluorinated amide synthesis.
Reaction Conditions and Optimization
Research Findings on Fluorinated Amide Preparation
- The yields of fluorinated amides such as dimethylol tetrafluorosuccinamide can reach approximately 61.5% under optimized conditions.
- The reaction pathway involves partial condensation under acid, alkaline, or neutral conditions, with alkaline conditions favoring better yields and product stability.
- The fluorinated amide products exhibit potential for further chemical modification and use in resin formation, highlighting their synthetic utility.
- Kinetic studies on related fluorinated amides show that basic conditions enhance reactivity and defluorination rates, which may inform synthetic optimization for 2,2-difluoromalonamide.
Summary Table of Preparation Methods
| Method | Key Reactants | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Condensation of fluorinated succinamides with ammonia | Diethyl tetrafluorosuccinamide, NH3 | Reflux, pH 8.5–9.0, aqueous K2CO3 | Good control of fluorination; moderate yield | Requires careful pH control; hazardous solvents |
| Hydrolysis and amidation of fluoromalonate esters | Difluoromalonate esters, NH3 or amines | Basic hydrolysis, reflux amidation | Direct introduction of amide; versatile | Multi-step process; purification needed |
| Formaldehyde condensation with amides | Urea, formaldehyde, tetrafluorosuccinamide | Alkaline reflux, pH ~8.5–9.5 | Facilitates resin precursors; scalable | Complex mixture; requires further purification |
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoromalonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to form corresponding acids and amines.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Ammonia: Used in the synthesis of this compound from ethyl 2,2-difluoromalonate.
Methanol: Serves as a solvent in the synthesis process.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis can yield corresponding acids and amines, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2,2-Difluoromalonamide has several scientific research applications, including:
Biology: The compound’s derivatives are explored for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to investigate the compound’s potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2,2-Difluoromalonamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. This can result in altered biochemical pathways and potential therapeutic effects. detailed studies on the exact molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,2-Difluoromalonothioamide (CAS: N/A)
- Structural Difference : Replaces oxygen atoms in the amide groups with sulfur (thioamide functionalization).
- Reactivity: Reacts with α-amino acid esters under milder conditions (e.g., 80°C in toluene for 50 hours) compared to non-thio analogs, forming diastereomeric mixtures (50:50 ratio by ¹⁹F NMR) .
- Applications : Used in synthesizing fluorinated endothiopeptides, leveraging sulfur’s nucleophilicity for selective bond formation.
2-Ethyl-2-phenylmalonamide (CAS: 7206-76-0)
- Structural Difference : Substitutes fluorine atoms with ethyl and phenyl groups.
- Physical Properties : Higher molecular weight (C₁₁H₁₄N₂O₂ , 218.24 g/mol) and lipophilicity due to aromatic and alkyl substituents.
- Applications : Primarily used in pharmaceutical intermediates, where bulky substituents enhance binding to hydrophobic enzyme pockets .
2,2-Difluorocyclopropanecarboxylic Acid (CAS: 107873-03-0)
- Structural Difference : Incorporates a cyclopropane ring and a carboxylic acid group instead of amides.
- Chemical Properties : Stronger acidity (pKa ~2.5) due to electron-withdrawing fluorine and carboxylate groups.
- Applications : Key intermediate in agrochemicals and APIs (e.g., herbicides, antivirals), where the cyclopropane ring enhances metabolic stability .
Functional and Performance Comparison
Table 1: Key Properties of 2,2-Difluoromalonamide and Analogs
Key Findings:
Fluorine Impact: Fluorination in this compound enhances thermal and radiation stability compared to non-fluorinated analogs like 2-ethyl-2-phenylmalonamide.
Reactivity Trends: Thioamide derivatives (e.g., 2,2-difluoromalonothioamide) exhibit faster reaction kinetics in peptide coupling due to sulfur’s polarizability .
Application Specificity : Bulky substituents (e.g., phenyl groups) improve pharmacological targeting but reduce solubility, whereas carboxylic acid derivatives (e.g., 2,2-difluorocyclopropanecarboxylic acid) are favored in agrochemicals for ionic interactions .
Research and Industrial Relevance
- Synthetic Utility: this compound’s dual fluorine atoms enable regioselective fluorination in cross-coupling reactions, a feature absent in non-fluorinated malonamides .
- Material Science: Its radiation resistance (studied via ESR ) contrasts with less stable analogs like 2,2′-difluorobenzophenone (CAS: 342-23-4), which degrades under UV light .
- Scalability : Industrial synthesis of this compound derivatives (e.g., via reactions with 2,2-difluoro-1-chloroethane ) is more cost-effective than cyclopropane-based analogs, which require complex ring-closing steps .
Biological Activity
2,2-Difluoromalonamide (DFMA) is an organic compound with the molecular formula CHFNO and a molecular weight of 138.07 g/mol. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. The presence of fluorine in its structure may enhance its reactivity and interaction with biological targets, making it a subject of interest for drug development and biochemical studies.
- Molecular Formula : CHFNO
- Molecular Weight : 138.07 g/mol
- Structure : The compound features two fluorine atoms attached to the malonamide backbone, which may influence its biological activity.
The biological activity of DFMA is primarily attributed to its interaction with specific molecular targets within cells. The fluorine atoms can modify the compound's binding affinity to various biomolecules, potentially leading to altered biochemical pathways. Current research is focused on elucidating the precise mechanisms through which DFMA exerts its effects on cellular functions.
Antiviral Properties
Recent studies have explored the antiviral potential of DFMA and its derivatives. For instance, compounds structurally related to DFMA have shown selective activity against certain viral infections, including feline herpes virus. This selectivity is often linked to the compound's ability to be recognized and activated by viral enzymes, enhancing its therapeutic efficacy .
Enzyme Inhibition
DFMA has been investigated for its role as an enzyme inhibitor. Research indicates that compounds similar to DFMA can inhibit key enzymes involved in nucleic acid metabolism, which is crucial for viral replication. This inhibition can disrupt the life cycle of viruses, providing a potential therapeutic avenue for antiviral drug development .
Study 1: Antiviral Activity against Feline Herpes Virus
A study synthesized a series of 2'-deoxy-2',2'-difluoro-5-halouridines, including derivatives of DFMA. These compounds were evaluated for their antiviral activity against feline herpes virus in cell cultures. Results indicated that specific derivatives exhibited significant antiviral effects, suggesting that modifications to the DFMA structure can enhance biological activity .
Study 2: Enzyme Interaction Analysis
Another research effort focused on understanding how DFMA and its analogs interact with ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis. The study demonstrated that DFMA could covalently modify RNR, leading to enzyme inhibition and subsequent effects on DNA metabolism. Such findings underscore the potential of DFMA as a lead compound in developing new therapeutics targeting DNA synthesis pathways .
Comparison with Related Compounds
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 2,2-Difluoropropane-1,3-diamide | Moderate | Potential enzyme inhibitor |
| 2,2-Difluoropropanediamide | High | Antiviral properties |
| 2'-deoxy-2',2'-difluoro-5-halouridine | High | Selective antiviral activity |
Q & A
What are the established synthetic routes for 2,2-difluoromalonamide, and how do reaction conditions influence yield and purity?
Basic Research Focus
The synthesis of this compound typically involves fluorination of malonamide precursors or dehydration of fluorinated intermediates. For example, dehydration using P₄O₁₀ at 210–220°C yields difluoromalononitrile, a related compound, but with moderate efficiency (30% yield) . Alternative methods, such as employing diethyl 2-fluoromalonate as a precursor, allow selective fluorination and subsequent amidation . Key variables include temperature, choice of dehydrating agents, and solvent systems (e.g., DMF or DMSO), which impact reaction kinetics and byproduct formation. Optimizing these conditions can improve yields and reduce impurities.
What purification techniques are recommended for isolating this compound from complex reaction mixtures?
Basic Research Focus
High-performance liquid chromatography (HPLC) and column chromatography are critical for isolating this compound, especially when synthesizing derivatives with polar functional groups. Evidence from fluoromalonate syntheses highlights the use of silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to separate fluorinated intermediates . Recrystallization in aprotic solvents like acetonitrile may further enhance purity, particularly for crystallizable analogs.
How can mechanistic studies elucidate the role of this compound in fluorination reactions?
Advanced Research Focus
Mechanistic insights require a combination of kinetic analysis, isotopic labeling, and computational modeling. For instance, the dehydration of this compound to nitriles involves P₄O₁₀ as a Lewis acid catalyst, which facilitates proton transfer and elimination of H₂O . Density functional theory (DFT) calculations can map transition states and identify rate-limiting steps, while NMR spectroscopy tracks intermediate formation. Comparative studies with non-fluorinated analogs may reveal how fluorine electronegativity stabilizes intermediates or alters reaction pathways.
What computational strategies are effective for predicting the biological interactions of this compound derivatives?
Advanced Research Focus
Molecular docking and molecular dynamics simulations are pivotal for studying interactions with biological targets. For structurally related fluorinated compounds, docking studies using software like AutoDock Vina or Schrödinger Suite have predicted binding affinities to enzymes such as kinases or cytochrome P450 isoforms . Parametrization of fluorine atoms in force fields (e.g., CHARMM or AMBER) is essential to accurately model C–F⋯H–X hydrogen bonds and hydrophobic effects, which dominate fluorinated ligand-receptor interactions.
How should researchers address contradictions in reported synthetic yields or biological activities of this compound derivatives?
Advanced Research Focus
Discrepancies often arise from variations in reaction conditions, analytical methods, or impurity profiles. For example, the 30% yield of difluoromalononitrile may reflect competing side reactions (e.g., over-dehydration), which can be mitigated by optimizing stoichiometry or using milder dehydrating agents. In biological studies, inconsistencies in activity data may stem from differences in assay protocols (e.g., cell lines, incubation times). Meta-analyses of published datasets, coupled with controlled replication studies, are recommended to resolve contradictions.
What methodologies are employed to investigate the metabolic stability of this compound in pharmacokinetic studies?
Advanced Research Focus
In vitro assays using liver microsomes or hepatocytes are standard for assessing metabolic stability. For fluorinated compounds, LC-MS/MS quantifies parent compound depletion and identifies metabolites via high-resolution mass spectrometry. Isotope-labeled analogs (e.g., ¹⁸O or ²H) can trace metabolic pathways, while fluorophilicity assays (e.g., logP measurements) correlate lipophilicity with membrane permeability . Comparative studies with non-fluorinated analogs may isolate the impact of fluorine on metabolic half-life.
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
